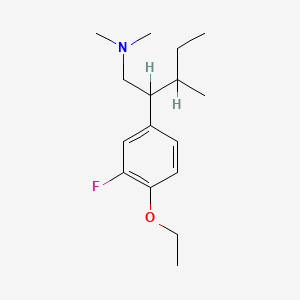
beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine: is an organic compound characterized by its complex structure, which includes a tertiary amine, an aromatic ether, and a fluorinated phenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine typically involves multiple steps, including the formation of the phenethylamine core, introduction of the ethoxy group, and subsequent fluorination. Common synthetic routes may involve:
Formation of the Phenethylamine Core: This can be achieved through reductive amination of a suitable precursor.
Introduction of the Ethoxy Group: This step may involve etherification reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and aromatic sites.
Reduction: Reduction reactions can target the aromatic ring or the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the ethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
Biology:
- Potential applications in studying receptor-ligand interactions due to its structural similarity to biologically active amines.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Beta-sec-Butyl-N,N-dimethyl-4-ethoxyphenethylamine: Lacks the fluorine atom, resulting in different chemical properties.
Beta-sec-Butyl-N,N-dimethyl-4-fluorophenethylamine: Lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness: Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the ethoxy and fluorine groups enhances its versatility in various applications.
Properties
CAS No. |
27779-21-1 |
|---|---|
Molecular Formula |
C16H26FNO |
Molecular Weight |
267.38 g/mol |
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C16H26FNO/c1-6-12(3)14(11-18(4)5)13-8-9-16(19-7-2)15(17)10-13/h8-10,12,14H,6-7,11H2,1-5H3 |
InChI Key |
ITYOSSYGTWUQNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)C1=CC(=C(C=C1)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















